3,5-Diiodosalicylic Acid: Molecular Dynamics, Synthesis Protocols, and API Applications
3,5-Diiodosalicylic Acid: Molecular Dynamics, Synthesis Protocols, and API Applications
Executive Summary
In the landscape of pharmaceutical manufacturing and veterinary medicine, 3,5-Diiodosalicylic acid (3,5-DISA) serves as a critical biochemical intermediate. Defined by the molecular formula C₇H₄I₂O₃ and a substantial molecular weight of 389.91 g/mol , this compound is heavily leveraged in the synthesis of potent anthelmintic Active Pharmaceutical Ingredients (APIs) such as Closantel and Rafoxanide [4]. As a Senior Application Scientist, understanding the physicochemical dynamics of this molecule—specifically how its heavy halogenation dictates its reactivity and lipophilicity—is paramount for optimizing synthetic yields and ensuring downstream drug efficacy.
This technical guide deconstructs the structural properties of 3,5-Diiodosalicylic acid, outlines self-validating synthesis protocols, and maps its definitive role in modern drug development.
Physicochemical Profiling & Structural Dynamics
The defining characteristic of 3,5-Diiodosalicylic acid is its massive molecular weight, which is disproportionately driven by its two iodine substituents. Iodine has an atomic mass of ~126.9 g/mol ; thus, the two iodine atoms account for approximately 65.09% of the molecule's total mass [1].
Causality of Molecular Structure
The strategic placement of iodine atoms at the 3- and 5-positions of the salicylic acid aromatic ring serves two functional purposes:
-
Steric Hindrance & Receptor Binding: The bulky iodine atoms restrict the rotational freedom of the molecule, locking it into conformations that exhibit high binding affinity. For instance, 3,5-DISA acts as a potent agonist for the orphan G protein-coupled receptor GPR35[5].
-
Enhanced Lipophilicity: The heavy halogenation significantly increases the molecule's lipophilicity (XLogP3 = 4.6). This is a critical pharmacokinetic trait, allowing downstream antiparasitic APIs to effectively penetrate the lipid-rich cuticles of parasitic organisms like liver flukes [4].
Quantitative Data Summary
The following table consolidates the core physicochemical constants required for analytical validation and stoichiometric calculations [1, 5]:
| Property | Value | Analytical Significance |
| IUPAC Name | 2-hydroxy-3,5-diiodobenzoic acid | Defines structural connectivity. |
| CAS Registry Number | 133-91-5 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₇H₄I₂O₃ | Baseline for stoichiometric yield calculations. |
| Molecular Weight | 389.91 g/mol | Critical for mass spectrometry (MS) calibration. |
| Percent Composition | C 21.56%, H 1.03%, I 65.09%, O 12.31% | Used for elemental analysis verification. |
| Melting Point | 232.0 – 236.0 °C (dec.) | Primary intrinsic quality gate for purity. |
| XLogP3 | 4.6 | Indicates high lipophilicity/hydrophobicity. |
| H-Bond Donors / Acceptors | 2 / 3 | Dictates solubility in polar protic solvents. |
Synthesis & Purification Methodologies
The synthesis of 3,5-Diiodosalicylic acid relies on the electrophilic aromatic substitution of salicylic acid. To ensure reproducibility, the following protocol is designed as a self-validating system , embedding analytical feedback loops directly into the workflow.
Protocol 1: Iodination via Iodine Monochloride (ICl)
This protocol utilizes ICl as a highly polarized electrophile source to overcome the deactivating effect of the first iodine addition.
Step 1: Substrate Solvation
-
Action: In a well-ventilated fume hood, dissolve 25.0 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid under continuous mechanical stirring [2].
-
Causality: Glacial acetic acid acts as a polar, protic solvent that stabilizes the intermediate arenium ion formed during electrophilic substitution without reacting with the highly active iodinating agent.
Step 2: Electrophilic Addition
-
Action: Prepare a solution of 62.0 g (0.38 mol) of iodine monochloride (ICl) in 165 mL of glacial acetic acid. Add this dropwise to the salicylic acid solution.
-
Causality: A slight molar excess of ICl (>2.0 equivalents) is required to drive the di-iodination to completion, specifically targeting the sterically hindered 5-position after the 3-position is occupied.
Step 3: Thermal Activation & In-Process Control (Self-Validation)
-
Action: Add 725 mL of deionized water to precipitate the crude product. Heat the mixture to 80 °C for 20 minutes [2].
-
Validation Loop: Extract a 0.5 mL aliquot, extract with ethyl acetate, and run Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/petroleum ether mobile phase. The complete disappearance of the salicylic acid spot validates that the forward reaction is complete.
Step 4: Quenching & Purification
-
Action: Cool the mixture to 15 °C. Filter the crude yellow precipitate. Wash the precipitate with a 5% aqueous sodium metabisulfite (Na₂S₂O₅) solution, followed by recrystallization in warm acetone/water [2].
-
Causality: The Na₂S₂O₅ wash is critical; it reduces unreacted, highly colored free iodine (I₂) into highly soluble, colorless iodide ions (I⁻), stripping away the yellow tint. Recrystallization leverages differential solubility to remove mono-iodinated impurities.
-
Final Validation: The purified product must exhibit a sharp melting point of 232–236 °C (with decomposition). A depressed or broad melting range instantly flags the presence of mono-iodosalicylic acid impurities.
Targeted synthesis and purification workflow of 3,5-Diiodosalicylic Acid.
Downstream Pharmaceutical Applications
The primary industrial utility of 3,5-Diiodosalicylic acid is its role as a precursor for veterinary APIs, specifically salicylanilides like Rafoxanide and Closantel [3, 4]. These compounds are broad-spectrum antiparasitics essential for livestock management.
Protocol 2: API Amidation Coupling (Rafoxanide Synthesis)
This protocol demonstrates the conversion of 3,5-DISA into an active drug molecule via in situ acid chloride formation.
Step 1: In Situ Activation
-
Action: Suspend 3,5-Diiodosalicylic acid in xylene. Add Phosphorus trichloride (PCl₃) dropwise under an inert argon atmosphere [3].
-
Causality: The carboxylic acid group of 3,5-DISA is relatively unreactive toward sterically hindered anilines. PCl₃ converts it into a highly electrophilic acyl chloride intermediate. Xylene is chosen over toluene because its higher boiling point allows for a higher reflux temperature, driving the subsequent endothermic coupling reaction.
Step 2: Nucleophilic Attack
-
Action: Introduce the specific aminoether derivative (e.g., 4-(4-chlorophenoxy)aniline) to the reaction vessel and reflux.
-
Causality: The nucleophilic amine attacks the activated acyl carbon, forming the stable amide (salicylanilide) core.
Step 3: Analytical Validation (Self-Validation)
-
Action: Isolate the product via filtration and analyze using High-Resolution Mass Spectrometry (HRMS-ESI) [3].
-
Validation Loop: The synthesis is validated only when HRMS-ESI confirms a molecular ion [M + H]⁺ of 625.8278, corresponding to the Rafoxanide molecular formula (C₁₉H₁₂Cl₂I₂NO₃). The presence of the massive iodine isotopes will present a distinct isotopic distribution pattern, confirming the structural integrity of the 3,5-DISA moiety within the final API.
Downstream application of 3,5-DISA in synthesizing anthelmintic APIs.
Summary of Quality Control Standards
For drug development professionals utilizing 3,5-Diiodosalicylic acid, maintaining strict quality control over the molecular weight and formula is non-negotiable. Because iodine is monoisotopic (Iodine-127), the mass spectrum of 3,5-DISA will not show the complex M+2/M+4 isotopic peaks typical of chlorinated or brominated compounds. Instead, the molecular ion peak at m/z 389.8 (negative ion mode[M-H]⁻) serves as the definitive, unambiguous marker of the C₇H₄I₂O₃ formula. Any deviation in this mass signifies incomplete iodination or degradation, requiring immediate protocol recalibration.
References
- DrugFuture / The Merck Index Online. "3,5-Diiodosalicylic Acid." Chemical Index Database.
- Benchchem. "Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid." Benchchem Technical Resources.
- National Institutes of Health (NIH) / PMC. "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." PMC Archives.
- Calibre Chemicals. "3,5-Diiodosalicylic Acid in Veterinary APIs and Pharmaceutical Manufacturing." Calibre Chemicals Insights.
- CymitQuimica. "CAS 133-91-5: 3,5-Diiodosalicylic acid." CymitQuimica Product Catalog.
